The synthesis of elagolix involves several steps that have evolved over time to improve yield and efficiency. Initial methods disclosed in patent applications highlighted the use of specific organic solvents, catalysts, and reaction conditions to facilitate the formation of the compound from simpler precursors. For instance, one method details the reaction of a substituted uracil with various reagents under controlled conditions to yield elagolix with a high degree of purity .
Elagolix has a complex molecular structure characterized by its unique stereochemistry. It exists as two atropisomers due to axial chirality in its biaryl system. The structural formula can be represented as follows:
The compound's conformation has been studied using techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography, which confirm its stereochemical properties and provide insights into its low-energy conformers .
Elagolix undergoes various chemical reactions during its synthesis, including nucleophilic substitutions and coupling reactions. For example, one significant reaction involves the coupling of an amine with a substituted uracil derivative under acidic conditions to form the desired product. This reaction pathway is critical for achieving high yields while minimizing by-products .
Moreover, the synthesis process has been optimized to avoid potential genotoxic impurities that could arise from residual reagents such as methanesulfonic acid .
Elagolix functions primarily by antagonizing the gonadotropin-releasing hormone receptor, leading to decreased secretion of luteinizing hormone and follicle-stimulating hormone from the pituitary gland. This mechanism results in reduced estrogen production from the ovaries, which is beneficial in treating estrogen-dependent conditions like endometriosis .
Pharmacodynamic studies indicate that elagolix effectively lowers serum estradiol levels within days of administration, providing rapid relief from associated symptoms .
Elagolix exhibits several notable physical and chemical properties:
The compound's stability has been assessed through various analytical methods, including high-performance liquid chromatography, which confirms its integrity over time under different storage conditions .
Elagolix is primarily used in clinical settings for managing endometriosis-related pain and uterine fibroids. Its ability to modulate hormonal levels makes it a valuable tool in reproductive health. Additionally, ongoing research explores its potential applications in other hormone-related disorders due to its mechanism of action on the gonadotropin-releasing hormone receptor .
Elagolix binds competitively to the human gonadotropin-releasing hormone receptor (GnRH receptor), a class A G protein-coupled receptor (GPCR), with high affinity (equilibrium dissociation constant = 54 pM). Crystallographic studies at 2.8 Å resolution reveal that elagolix occupies an enlarged orthosteric binding pocket formed by transmembrane helices 2, 3, 5, 6, and 7, with co-occupancy by the receptor’s N-terminal residues (amino acids 18–33). This binding mode is stabilized by specific polar and hydrophobic interactions:
Table 1: Key Molecular Interactions in the Elagolix-GnRH Receptor Complex
| Binding Site Residue | Transmembrane Helix | Interaction Type | Functional Role |
|---|---|---|---|
| Aspartate 98 | TM2 | Polar network | Hydrogen bonding with elagolix oxygen |
| Lysine 121 | TM3 | Polar network | Hydrogen bonding with elagolix oxygen |
| Tyrosine 283 | TM6 | π–π stacking | Hydrophobic stabilization of pyrimidine ring |
| N-terminal residues 18–33 | - | Hydrophobic contacts | Binding pocket co-occupancy |
Molecular dynamics simulations confirm the N-terminus maintains stability during binding, with low root-mean-square deviation values over 200 ns. This unique binding architecture differentiates elagolix from peptide antagonists and enables reversible, competitive inhibition of endogenous gonadotropin-releasing hormone signaling [2] [9].
Elagolix exerts dose-proportional pharmacokinetics, with linear exposure increases from 100–400 mg twice daily. Its rapid absorption (time to maximum concentration ≈1 hour) and short half-life (4–6 hours) facilitate flexible modulation of the hypothalamic-pituitary-ovarian axis:
Table 2: Hormonal Suppression and Ovulation Rates Across Elagolix Doses
| Dosing Regimen | Mean Estradiol (pg/mL) | Luteinizing Hormone Suppression (%) | Ovulation Rate (%) |
|---|---|---|---|
| 100 mg once daily | ~60 | 30–40 | 78 |
| 150 mg once daily | ~45 | 40–50 | 47–57 |
| 200 mg twice daily | ≤20 | 75–80 | 27–32 |
| 300 mg twice daily + E2/NETA | ≤20 | >90 | 10 |
Pharmacodynamic analyses demonstrate that luteinizing hormone suppression directly correlates with elagolix plasma concentrations, while estradiol suppression follows an indirect response model. The rapid reversibility of suppression upon discontinuation (within 48 hours) contrasts sharply with the prolonged effects of gonadotropin-releasing hormone agonists [6] [7] [9].
Network meta-analyses of randomized controlled trials establish elagolix’s efficacy relative to peptide gonadotropin-releasing hormone modulators in endometriosis-associated pain:
Notably, elagolix 400 mg once daily and ASP1707 15 mg once daily show superior efficacy in reducing dyspareunia and non-menstrual pelvic pain versus gonadotropin-releasing hormone agonists. However, peptide antagonists like cetrorelix require subcutaneous administration and exhibit nonlinear pharmacokinetics, limiting their clinical utility compared to oral elagolix [3] [4].
Elagolix indirectly modulates nuclear factor of activated T-cells (NFAT) activation via its estrogen-suppressing effects. Estrogen deficiency inhibits calcium-calcineurin-NFAT signaling in osteoclasts:
In vitro studies confirm that calcium influx inhibitors (e.g., flunarizine) suppress receptor activator of nuclear factor kappa-Β ligand-induced osteoclastogenesis by blocking nuclear factor of activated T-cells cytoplasmic 1 activation. This mirrors the mechanism underlying elagolix’s transient bone mineral density effects, which reverse post-treatment. Parathyroid hormone stimulation of cyclooxygenase-2 in osteoblasts also requires calcium-calcineurin-nuclear factor of activated T-cells signaling, suggesting broader implications for bone remodeling [5] [10].
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: